molecular formula C11H14ClN3O2 B13431653 (Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide

(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide

Cat. No.: B13431653
M. Wt: 255.70 g/mol
InChI Key: RDQADNZJGXBYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that belongs to the class of oxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide typically involves the following steps:

    Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a chloro-substituted benzene derivative and an amine.

    Introduction of the hydroxyacetimidamide group: This step involves the reaction of the oxazepine intermediate with a hydroxyacetimidamide reagent under specific conditions, such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyacetimidamide group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can occur at the oxazepine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxazepines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Biologically, this compound may exhibit various activities, such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of oxazepines are often explored for their potential therapeutic effects, including their use as anti-inflammatory, analgesic, or neuroprotective agents.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrobenzo[f][1,4]oxazepine: A related compound with similar structural features.

    7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine: Another similar compound with a chloro substituent.

    N-hydroxyacetimidamide derivatives: Compounds with similar functional groups.

Uniqueness

The uniqueness of (Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide lies in its specific combination of structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H14ClN3O2/c12-9-1-2-10-8(5-9)6-15(3-4-17-10)7-11(13)14-16/h1-2,5,16H,3-4,6-7H2,(H2,13,14)

InChI Key

RDQADNZJGXBYGI-UHFFFAOYSA-N

Isomeric SMILES

C1COC2=C(CN1C/C(=N/O)/N)C=C(C=C2)Cl

Canonical SMILES

C1COC2=C(CN1CC(=NO)N)C=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.